molecular formula C23H18N2O3S2 B2992219 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896286-06-9

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2992219
CAS No.: 896286-06-9
M. Wt: 434.53
InChI Key: CNDBBCUUBBRJDQ-UHFFFAOYSA-N
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Description

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a complex organic compound that features a thiazole ring, a biphenyl group, and a benzamide moiety

Preparation Methods

The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.

    Formation of the Benzamide Moiety: The final step involves the acylation of the thiazole derivative with 3-(methylsulfonyl)benzoyl chloride under basic conditions to form the desired benzamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, in anti-cancer research, it may inhibit kinases or other enzymes critical for cell division and survival. The biphenyl and thiazole moieties facilitate binding to the active sites of these enzymes, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can be compared with other thiazole derivatives, such as:

    N-(4-phenylthiazol-2-yl)benzamide: Lacks the biphenyl group, which may result in different binding affinities and biological activities.

    N-(4-tert-butylthiazol-2-yl)-2-chlorobenzamide: Contains a tert-butyl group and a chlorine atom, which can influence its chemical reactivity and biological properties.

The uniqueness of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide lies in its combination of structural features, which confer specific chemical and biological properties that are not observed in simpler thiazole derivatives .

Biological Activity

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to a biphenyl group and a methylsulfonylbenzamide moiety. Its molecular formula is C18H18N2O2SC_{18}H_{18}N_2O_2S. The structural characteristics contribute to its interactions with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its anti-inflammatory and anticancer properties.
  • Modulation of Signaling Pathways : By interacting with cell surface receptors, the compound can alter cellular responses, influencing various signaling pathways associated with disease states.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been tested against various cancer cell lines, showcasing promising results:

Cell Line IC50 (µM) Reference
MCF-75.4
HepG26.1
A5497.0

The potency against these cell lines suggests that this compound may be a viable candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various in vitro assays. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways, which are often implicated in chronic inflammatory diseases.

Leishmanicidal Activity

Recent studies have also explored the leishmanicidal activity of thiazole derivatives. While specific data on this compound is limited, related thiazole compounds have shown efficacy against Leishmania species, suggesting potential applications in treating leishmaniasis .

Case Studies and Research Findings

  • In Vitro Studies : A study involving the treatment of MCF-7 cells showed that the compound significantly reduced cell viability at concentrations as low as 5.4 µM, indicating strong anticancer activity.
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, a critical process in programmed cell death .
  • Comparative Analysis : In comparison with other thiazole derivatives, this compound exhibited superior activity against certain cancer types while maintaining lower toxicity levels towards normal cells .

Properties

IUPAC Name

3-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S2/c1-30(27,28)20-9-5-8-19(14-20)22(26)25-23-24-21(15-29-23)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDBBCUUBBRJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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